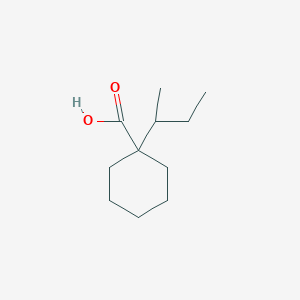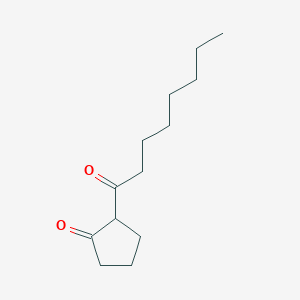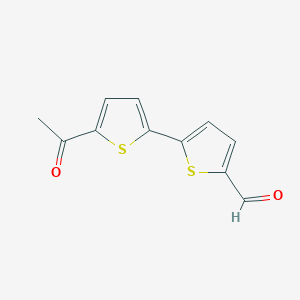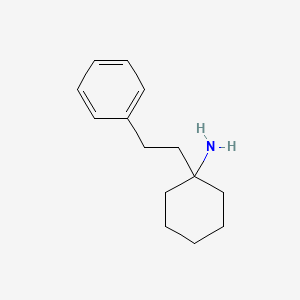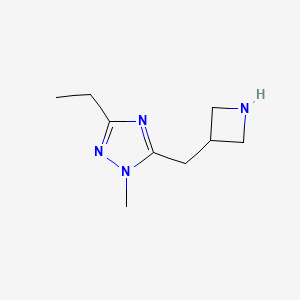
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1h-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine and triazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry for drug development .
相似化合物的比较
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound shares the azetidine ring but has an oxadiazole ring instead of a triazole ring.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Similar in structure but contains an imidazole ring.
Uniqueness
5-(Azetidin-3-ylmethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
5-(azetidin-3-ylmethyl)-3-ethyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4/c1-3-8-11-9(13(2)12-8)4-7-5-10-6-7/h7,10H,3-6H2,1-2H3 |
InChI 键 |
XYGGNINAHFSYMD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=N1)CC2CNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)


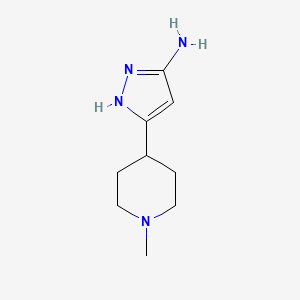
![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
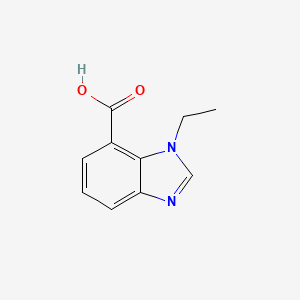
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)
